molecular formula C6H6N4OS B2457615 2-Mercapto-3-methyl-3H-purin-6(9H)-one CAS No. 28139-02-8

2-Mercapto-3-methyl-3H-purin-6(9H)-one

Cat. No.: B2457615
CAS No.: 28139-02-8
M. Wt: 182.2
InChI Key: ULLBFNHCWKVCBA-UHFFFAOYSA-N
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Description

2-Mercapto-3-methyl-3H-purin-6(9H)-one is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of a thiol group (-SH) at the second position and a methyl group (-CH3) at the third position of the purine ring. This compound is of significant interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-methyl-3H-purin-6(9H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-methylxanthine.

    Thionation: The 3-methylxanthine is then subjected to thionation using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to introduce the thiol group at the second position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale thionation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methyl-3H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the purine ring or the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified purine derivatives.

    Substitution: Thioethers, various substituted purine derivatives.

Scientific Research Applications

2-Mercapto-3-methyl-3H-purin-6(9H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Mercapto-3-methyl-3H-purin-6(9H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Molecular Pathways: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: Lacks the methyl group at the third position.

    3-Methylxanthine: Lacks the thiol group at the second position.

    Thioguanine: Contains a thiol group but differs in the position and structure of other substituents.

Uniqueness

2-Mercapto-3-methyl-3H-purin-6(9H)-one is unique due to the presence of both a thiol group and a methyl group on the purine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methyl-2-sulfanylidene-7H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLBFNHCWKVCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=S)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28139-02-8
Record name 3-methyl-2-sulfanylidene-2,3,6,7-tetrahydro-1H-purin-6-one
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